Tipranavir (brand name: Aptivus) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children weighing at least 79 lb (36 kg) and who meet specific requirements, as determined by a health care provider.
Tipranavir is always used with the boosting agent ritonavir (brand name: Norvir) and other HIV medicines.
Although tipranavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of tipranavir. Please refer to the FDA drug label for additional information regarding the use of tipranavir in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Tipranavir is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease. Tipranavir and ritonavir are coadministered to treat HIV.
Tipranavir is a Protease Inhibitor. The mechanism of action of tipranavir is as a HIV Protease Inhibitor.
Tipranavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Tipranavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In coinfected patients, hepatic injury during highly active antiretroviral therapy including tipranavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
Tipranavir is a non-peptidomimetic agent that inhibits both wild type and drug resistant forms of human immunodeficiency virus (HIV) protease.
Tipranavir
CAS No.: 174484-41-4
Cat. No.: VC0548932
Molecular Formula: C31H33F3N2O5S
Molecular Weight: 602.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 174484-41-4 |
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Molecular Formula | C31H33F3N2O5S |
Molecular Weight | 602.7 g/mol |
IUPAC Name | N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
Standard InChI | InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 |
Standard InChI Key | SUJUHGSWHZTSEU-FYBSXPHGSA-N |
Isomeric SMILES | CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
SMILES | CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Canonical SMILES | CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Appearance | Solid powder |
Colorform | White solid from ethyl acetate + heptane |
Melting Point | 86-89 °C |
Chemical Properties and Synthesis
Structural and Physicochemical Characteristics
Tipranavir’s molecular formula is C31H33F3N2O5S, with a molecular weight of 602.66 g/mol . Key physicochemical properties include:
Property | Value |
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Melting Point | 86–89°C |
Boiling Point | 712.3±70.0 °C (Predicted) |
Density | 1.313±0.06 g/cm³ |
Solubility | Slightly soluble in methanol |
pKa | 4.50±1.00 |
Plasma Protein Binding | >99.9% |
The compound features a sulfonamide group linked to a trifluoromethylpyridine moiety and a dihydropyrone core, contributing to its hydrophobic interactions with the HIV protease active site .
Synthesis Pathway
Tipranavir’s synthesis involves a multi-step enantioselective process:
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Aldol Condensation: Racemic 3-hydroxy-3-(2-phenylethyl)hexanoic acid ethyl ester (142) is resolved using (1R,2S)-(-)-norephedrine to yield chiral intermediate 144 .
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Protection and Oxidation: The alcohol group in 147 is oxidized to aldehyde 149 using TEMPO/bleach, while a second chiral intermediate (154) is prepared via enzymatic resolution and malonate alkylation .
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Cyclization and Amidation: Aldol condensation of 149 and 154 forms hydroxyester 155, which undergoes cyclization to dihydropyranone 157. Subsequent reduction and amidation with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride yield tipranavir .
Mechanism of Action
Protease Inhibition and Binding Dynamics
Tipranavir competitively inhibits HIV-1 protease by forming hydrophobic interactions with active-site residues (e.g., Val82, Ile84) and hydrogen bonds with invariant residues (Asp25, Asp29, Gly48) . X-ray crystallography reveals that these interactions persist even in the presence of common resistance mutations (e.g., V82L/T, I84V), explaining its efficacy against multidrug-resistant strains .
Key Binding Parameters:
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Ki for HIV-1 Protease: 8–19 pM (vs. 2 nM for HIV-2 protease) .
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Thermodynamic Profile: Favorable entropy-driven binding (ΔS = +0.4 kcal/mol·K) mitigates affinity loss in mutant proteases .
Resistance Profile
Tipranavir requires 16–20 protease mutations (including ≥3 protease inhibitor resistance-associated mutations) for significant resistance, compared to ≤5 mutations for first-generation PIs . Common mutations (e.g., L33F, I84V) reduce susceptibility 2–4 fold, whereas other PIs lose efficacy at lower mutation thresholds .
Pharmacokinetics
Drug-Drug Interactions
Tipranavir modulates CYP3A4 and P-glycoprotein, necessitating dose adjustments for:
Clinical Efficacy
Adult Populations
In the RESIST-1 and RESIST-2 trials, tipranavir/ritonavir (500/200 mg twice daily) demonstrated superior virologic response rates (41% vs. 22%) at 48 weeks compared to other ritonavir-boosted PIs in treatment-experienced patients . Viral load reductions averaged 1.4 log10 copies/mL, with CD4+ T-cell increases of 60–80 cells/μL .
Pediatric Use
A phase IV trial (1182.14) in children aged 2–18 years showed comparable efficacy to adults, with 64% achieving viral loads <400 copies/mL at 96 weeks . Pharmacokinetic analysis confirmed appropriate exposure across weight-based dosing tiers .
Special Populations and Considerations
Hepatic Impairment
Tipranavir exposure increases 2-fold in mild impairment (Child-Pugh A); use with caution and monitor transaminases .
Drug Interactions
Coadministration with fluticasone or salmeterol may exacerbate corticosteroid toxicity; alternative inhaled agents are preferred .
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